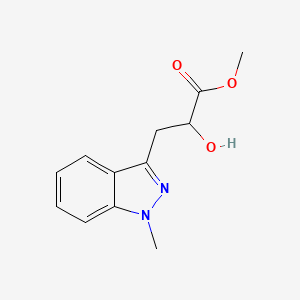
Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclizations, to efficiently form the indazole ring . The use of solvent-free conditions and environmentally friendly reagents is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to the modulation of biological processes, such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-hydroxyindole-3-carboxylate: Similar structure with a hydroxyl group on the indole ring.
Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: Contains an amino group instead of a hydroxyl group.
MDMB-INACA: An indazole derivative used as a precursor in the synthesis of synthetic cannabinoids.
Uniqueness
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl ester makes it a versatile compound for various chemical reactions and applications.
Biological Activity
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is an organic compound notable for its unique structural features, including a hydroxyl group and an indazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from its interactions with various biological targets.
- Molecular Formula : C11H12N2O3
- Molecular Weight : Approximately 234.25 g/mol
- CAS Number : 2229115-13-1
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Compounds containing indazole rings are recognized for their diverse pharmacological properties, which include:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound helps elucidate how modifications to its structure can influence its biological activity.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-hydroxy-3-(1H-indol-3-yl)propanoate | Indole instead of indazole | Found in natural products; potential antioxidant |
| Methyl 2-hydroxypropanoate | Simple propanoate without indazole | Commonly used as a food additive |
| Indazole | Basic structure without substituents | Known for diverse pharmacological activities |
| Methyl 5-(1-methylindazolyl)-4-methylthiazole | Contains thiazole ring | Exhibits antimicrobial properties |
The combination of the indazole moiety with a hydroxylated propanoate structure may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound can interact with various biological systems. For instance, studies on related indazole derivatives have shown:
- Inhibition of Enzymatic Activity : Some indazole derivatives were found to inhibit enzymes involved in tumor progression, suggesting that this compound may also possess such inhibitory effects.
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that certain indazole compounds can induce apoptosis, a mechanism that could be explored further for this compound.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(1-methylindazol-3-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-14-10-6-4-3-5-8(10)9(13-14)7-11(15)12(16)17-2/h3-6,11,15H,7H2,1-2H3 |
InChI Key |
PMLRQTLNPWKVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















